2-(3-Bromophenyl)acetaldehyde

概述

描述

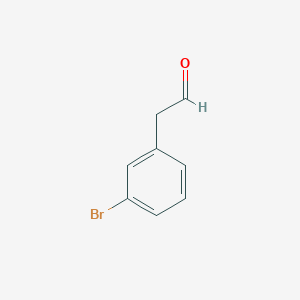

2-(3-Bromophenyl)acetaldehyde is an organic compound with the molecular formula C8H7BrO. It is a derivative of acetaldehyde where a bromophenyl group is attached to the second carbon of the acetaldehyde chain. This compound is known for its applications in organic synthesis and research.

准备方法

Synthetic Routes and Reaction Conditions: 2-(3-Bromophenyl)acetaldehyde can be synthesized through various methods. One common approach involves the bromination of phenylacetaldehyde. The reaction typically uses bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the meta position of the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures precise control over the reaction parameters, leading to higher efficiency and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(3-bromophenyl)acetic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 2-(3-bromophenyl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydroxide in aqueous solution or amines in an organic solvent.

Major Products Formed:

Oxidation: 2-(3-bromophenyl)acetic acid.

Reduction: 2-(3-bromophenyl)ethanol.

Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.

科学研究应用

2-(3-Bromophenyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

作用机制

The mechanism of action of 2-(3-Bromophenyl)acetaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interaction with other molecules.

相似化合物的比较

Phenylacetaldehyde: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

2-(4-Bromophenyl)acetaldehyde: The bromine atom is positioned at the para position, which can lead to different reactivity patterns compared to the meta-substituted 2-(3-Bromophenyl)acetaldehyde.

2-(2-Bromophenyl)acetaldehyde: The ortho position of the bromine atom can cause steric hindrance, affecting the compound’s reactivity.

Uniqueness: this compound is unique due to the position of the bromine atom, which influences its chemical behavior and reactivity. The meta position allows for specific interactions and reactions that are not possible with ortho or para-substituted analogs.

生物活性

2-(3-Bromophenyl)acetaldehyde, with the chemical formula C₈H₇BrO and CAS number 109347-40-2, is an organic compound classified as an aldehyde. Its structure features a bromophenyl group, which significantly influences its reactivity and potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

- Molecular Formula : C₈H₇BrO

- Appearance : Colorless liquid with a sweet, pungent odor

- Reactivity : The presence of the bromine atom at the meta position enhances its electrophilic character, making it a valuable intermediate in various chemical reactions.

Pharmacological Properties

The biological activity of this compound has been investigated in several studies, suggesting potential pharmacological properties:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in the development of antibacterial agents.

- Antioxidant Activity : The compound has also been evaluated for its antioxidant capacity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Although specific quantitative data is limited, its structural characteristics suggest potential antioxidant effects.

- Cytotoxicity : Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. This property could be attributed to its ability to induce apoptosis in malignant cells, warranting further investigation into its use as an anticancer agent .

Despite the promising biological activities, there is currently no well-documented mechanism of action for this compound in biological systems. However, its reactivity with biological molecules suggests that it may interact with cellular targets, potentially influencing metabolic pathways associated with cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 2-(4-Bromophenyl)acetaldehyde | C₈H₇BrO | Similar brominated structure but para-substituted |

| 2-(3-Chlorophenyl)acetaldehyde | C₈H₇ClO | Chlorine substitution instead of bromine |

| Benzaldehyde | C₇H₆O | A simpler aromatic aldehyde without bromine |

The structural differences significantly influence their reactivity and biological activity, highlighting the importance of substituent positioning in pharmacological applications.

Study on Antimicrobial Activity

A study conducted on various aldehydes, including this compound, demonstrated notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Cytotoxic Effects on Cancer Cell Lines

In vitro studies revealed that this compound exhibited cytotoxicity towards several cancer cell lines, including breast and colon cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting a potential mechanism for its anticancer properties .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2-(3-bromophenyl)acetaldehyde, and how are they experimentally determined?

- Answer : The compound (CAS 109347-40-2) has a molecular formula of C₈H₇BrO and molecular weight of 199.04 g/mol. Key properties include:

- Density : 1.466 g/cm³ (pycnometry or computational modeling)

- Boiling Point : 267.5°C at 760 mmHg (determined via distillation under controlled pressure)

- Flash Point : 99.7°C (measured using a Pensky-Martens closed-cup apparatus)

- Vapor Pressure : 0.00812 mmHg at 25°C (estimated via Antoine equation or gas chromatography) .

- Methodology : These properties are critical for reaction design (e.g., solvent selection, reflux conditions). For example, the high boiling point suggests stability under thermal conditions, while the low vapor pressure indicates minimal volatility at room temperature.

Q. How is this compound synthesized, and what are the critical reaction parameters?

- Answer : A plausible route involves oxidation of 2-(3-bromophenyl)ethanol using pyridinium chlorochromate (PCC) in dichloromethane. Alternatively, Friedel-Crafts acylation of bromobenzene with acetyl chloride in the presence of AlCl₃ may yield intermediates that are subsequently reduced .

- Methodology :

- Oxidation : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1). Quench with NaHSO₃, extract with DCM, and purify via column chromatography.

- Critical Parameters : Control reaction temperature (<0°C for Friedel-Crafts to minimize side reactions) and stoichiometry (excess acylating agent for higher yields).

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Answer :

- ¹H NMR : A singlet at δ 9.6–9.8 ppm for the aldehyde proton; aromatic protons at δ 7.2–7.8 ppm (doublets and triplets due to meta-substitution) .

- ¹³C NMR : Aldehyde carbon at δ 195–200 ppm; brominated aromatic carbons at δ 120–135 ppm .

- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch); C-Br stretch at ~550 cm⁻¹ .

- Methodology : Compare experimental data with computational simulations (e.g., DFT-based NMR predictions) to resolve ambiguities in aromatic substitution patterns.

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic addition reactions?

- Answer : The meta-bromine group exerts both electronic and steric effects:

- Electronic : Bromine’s -I effect deactivates the aromatic ring, reducing electrophilicity at the aldehyde carbon.

- Steric : The bulky bromine hinders nucleophilic attack at the ortho/para positions, directing reactivity to the aldehyde group.

Q. What role does this compound play in the synthesis of bioactive heterocycles?

- Answer : It serves as a precursor for indole derivatives via Fischer indole synthesis. For example, condensation with phenylhydrazine under acidic conditions yields 3-bromo-substituted indoles, which exhibit antimicrobial activity .

- Methodology :

- Reaction : Heat equimolar amounts of aldehyde and phenylhydrazine in acetic acid at 80°C for 6 hours.

- Optimization : Vary acid catalysts (e.g., HCl vs. H₂SO₄) to maximize regioselectivity.

Q. How can computational chemistry aid in predicting the reaction pathways of this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model:

- Transition States : For nucleophilic additions (e.g., enamine formation).

- Thermodynamic Stability : Compare intermediates in multi-step syntheses.

Q. Contradictions and Resolutions

- Melting Point Variability : reports a melting point of 98–104°C for 3-bromophenylacetic acid, while cites 99–102°C. This discrepancy (~1–2°C) may arise from impurities or polymorphic forms. Use recrystallization (e.g., ethanol/water) to standardize purity .

Q. Methodological Best Practices

- Purification : For gram-scale syntheses, employ silica gel chromatography (hexane/ethyl acetate gradient) to isolate the aldehyde from oxidized byproducts.

- Safety : Handle under inert atmosphere (N₂/Ar) due to the compound’s sensitivity to aerial oxidation.

属性

IUPAC Name |

2-(3-bromophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPCWVVXGHFKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606559 | |

| Record name | (3-Bromophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109347-40-2 | |

| Record name | (3-Bromophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。